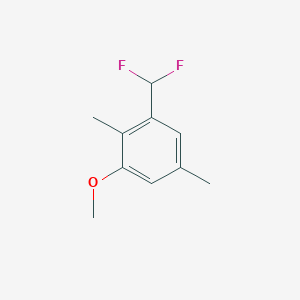

3-Difluoromethyl-2,5-dimethylanisole

Description

Properties

IUPAC Name |

1-(difluoromethyl)-3-methoxy-2,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2O/c1-6-4-8(10(11)12)7(2)9(5-6)13-3/h4-5,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUUOOFHZZVYCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)C)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of 2,5-dimethylanisole using difluoromethylating agents such as S-(difluoromethyl)sulfonium salts under visible-light redox-catalyzed conditions . This reaction proceeds efficiently in the presence of a photocatalyst, delivering the desired product with high yield.

Industrial Production Methods

Industrial production of 3-Difluoromethyl-2,5-dimethylanisole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the development of cost-effective and environmentally friendly difluoromethylating agents is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Difluoromethyl-2,5-dimethylanisole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding difluoromethylated phenols.

Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the anisole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Difluoromethylated phenols.

Reduction: Methylated anisoles.

Substitution: Various substituted anisoles depending on the reagents used.

Scientific Research Applications

3-Difluoromethyl-2,5-dimethylanisole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored as a lead compound in drug discovery due to its unique chemical properties.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Difluoromethyl-2,5-dimethylanisole involves its interaction with molecular targets through various pathways. The difluoromethyl group can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds . These properties contribute to its potential biological activities and effectiveness in drug design.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues include 2,5-dimethylanisole and 4-bromo-3,5-dimethylanisole (CAS 6267-34-1). The table below highlights structural and property differences:

| Property | 3-Difluoromethyl-2,5-dimethylanisole | 2,5-Dimethylanisole | 4-Bromo-3,5-dimethylanisole |

|---|---|---|---|

| Substituents | 2,5-Me; 3-CF₂H | 2,5-Me; 3-H | 3,5-Me; 4-Br |

| Molecular Weight (g/mol) | ~186.2 | ~150.2 | ~229.1 |

| Electron Effects | Strong -I (CF₂H) | Weak +I (Me) | Moderate -I (Br) |

| Polarity | High (due to CF₂H) | Low | Moderate |

| Synthetic Accessibility | Challenging (fluorination steps) | Straightforward | Moderate (bromination required) |

Notes:

- This enhances solubility in polar solvents and may influence binding in biological systems .

- 4-Bromo-3,5-dimethylanisole (CAS 6267-34-1) is commercially available in high purity (98–99%) from suppliers like Sigma-Aldrich and Beijing HWRK Chem, whereas the difluoromethyl analogue is less commonly reported, suggesting synthesis challenges .

Spectroscopic and Conformational Properties

- NMR Dynamics : Studies on 2,5-dimethylanisole reveal restricted rotation of methyl groups due to steric hindrance, with spin-rotational relaxation times influenced by substituent electronegativity . The CF₂H group in this compound likely exacerbates steric effects and alters $^{13}\text{C}$ NMR chemical shifts compared to the methyl analogue.

- UV-Vis Behavior: The electron-withdrawing CF₂H group may shift absorption maxima relative to 2,5-dimethylanisole, as seen in substituted phenols with nitro acceptors .

Commercial and Regulatory Considerations

Biological Activity

3-Difluoromethyl-2,5-dimethylanisole is a fluorinated anisole derivative that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound possesses the following chemical characteristics:

- IUPAC Name : this compound

- Molecular Formula : C10H10F2O

- Molecular Weight : 188.18 g/mol

- Chemical Structure :

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The difluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's affinity for various enzymes and receptors.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing physiological responses.

Biological Activity

Research has identified several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : In vitro studies indicate potential anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases.

- Cytotoxicity : Some studies have reported cytotoxic effects on cancer cell lines, suggesting a role in cancer therapy.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against gram-positive bacteria | |

| Anti-inflammatory | Reduces cytokine production in macrophages | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations above 100 µg/mL, indicating its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments demonstrated that treatment with the compound resulted in a decrease in interleukin-6 (IL-6) levels in lipopolysaccharide-stimulated macrophages. This suggests that it may modulate inflammatory pathways effectively.

Case Study 3: Cytotoxicity in Cancer Cells

Research involving various cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The compound exhibited IC50 values ranging from 20 to 50 µM across different cell lines.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Difluoromethyl-2,5-dimethylanisole to improve yield and purity?

- Methodological Answer : Synthesis optimization involves adjusting reaction parameters such as solvent choice, temperature, and reflux duration. For example, highlights refluxing in DMSO for 18 hours followed by crystallization with water-ethanol, yielding 65%. To improve yield, consider alternative solvents (e.g., DMF or THF) with higher dielectric constants to enhance intermediate stability. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in mixed solvents (e.g., ethanol-water) can enhance purity .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical. ¹H and ¹³C NMR can confirm methyl and difluoromethyl group positions. For example, demonstrates the use of ¹³C NMR to study methyl group rotation in structurally similar 2,5-dimethylanisole. Additionally, Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups (e.g., C-F stretches at ~1100 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible). Monitor degradation via HPLC or TLC at intervals (e.g., 1, 3, 6 months). ’s NIST data for analogous fluorinated compounds suggests fluoromethyl groups may hydrolyze under acidic conditions, necessitating pH-controlled storage .

Advanced Research Questions

Q. How can variable-temperature NMR elucidate rotational dynamics of the difluoromethyl group in this compound?

- Methodological Answer : VT-NMR (e.g., ¹³C or ¹⁹F NMR) at temperatures ranging from −50°C to 100°C can reveal energy barriers to rotation. For example, used ¹³C NMR to study methyl group rotation in 2,5-dimethylanisole, observing line-shape changes at different temperatures. Apply the Eyring equation to calculate activation enthalpy (ΔH‡) and entropy (ΔS‡) for rotational isomerism .

Q. What computational methods predict the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution. Fukui indices identify nucleophilic/electrophilic sites, while Molecular Electrostatic Potential (MEP) maps highlight regions prone to attack. Compare results with experimental data (e.g., nitration or halogenation outcomes) to validate predictions. Triangulate findings using multiple software packages (Gaussian, ORCA) .

Q. How should researchers resolve contradictions between experimental and computational data on the compound’s regioselectivity?

- Methodological Answer : Apply triangulation by cross-verifying results with multiple techniques. For instance, if DFT predicts meta-substitution but experiments show para-dominance, re-examine solvent effects (implicit/explicit solvation models) or catalyst interactions. Use kinetic isotope effects or isotopic labeling (e.g., deuterated analogs) to probe mechanistic pathways. emphasizes combining qualitative (interviews) and quantitative (spectral data) methods to enhance credibility .

Q. What strategies mitigate interference from byproducts during functionalization of this compound?

- Methodological Answer : Design reaction conditions to suppress side reactions:

- Use protecting groups (e.g., silyl ethers) for sensitive substituents.

- Optimize catalysts (e.g., Lewis acids like AlCl₃) to enhance selectivity.

- Monitor reaction progress in real-time via in situ IR or Raman spectroscopy.

’s synthesis protocol for triazole derivatives demonstrates post-reaction purification via prolonged stirring and selective crystallization .

Methodological Notes

- Data Validity : Ensure spectral assignments align with reference databases (e.g., NIST Chemistry WebBook for ¹⁹F NMR shifts) .

- Reproducibility : Document reaction parameters (e.g., solvent purity, stirring rate) rigorously to enable replication.

- Contradiction Management : Use ’s framework of external validation (peer review) and member checking (collaborative data analysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.